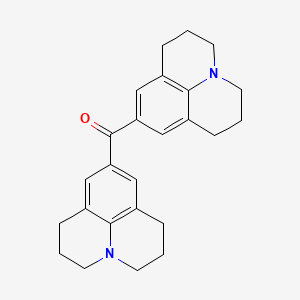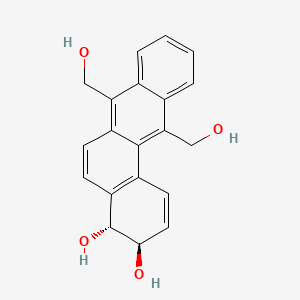
(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol typically involves multi-step organic reactions. One common approach might include:
Formation of the polycyclic aromatic core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Addition of methanol groups: This can be done through reactions such as the reduction of corresponding aldehydes or ketones using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Methods like crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives with reduced aromaticity.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3,4-Dihydroxy-3,4-dihydrobenz(a)anthracene-7,12-dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methanol groups can form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: A simpler polycyclic aromatic hydrocarbon without hydroxyl or methanol groups.
3,4-Dihydroxybenz(a)anthracene: Lacks the methanol groups but has similar hydroxylation.
7,12-Dimethylbenz(a)anthracene: Contains methyl groups instead of methanol groups.
Propiedades
Número CAS |
69260-85-1 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
(3R,4R)-7,12-bis(hydroxymethyl)-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H18O4/c21-9-16-11-3-1-2-4-12(11)17(10-22)19-13-7-8-18(23)20(24)15(13)6-5-14(16)19/h1-8,18,20-24H,9-10H2/t18-,20-/m1/s1 |
Clave InChI |
MSEPVWJAXDXICK-UYAOXDASSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=C[C@H]([C@@H]4O)O)CO |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC4=C(C3=C2CO)C=CC(C4O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


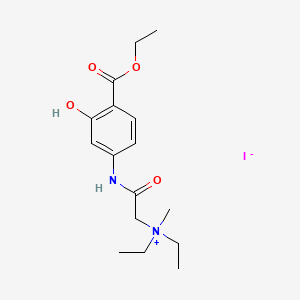
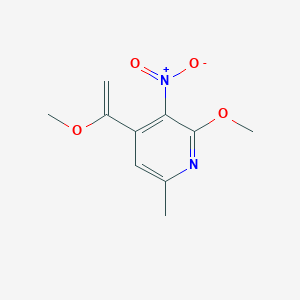
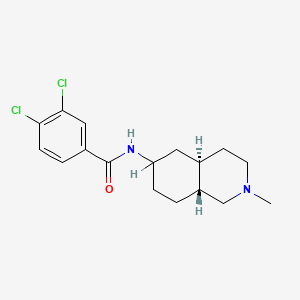
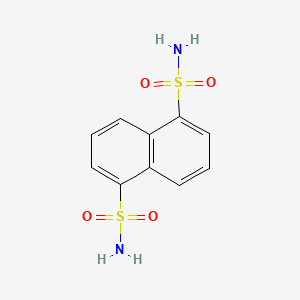

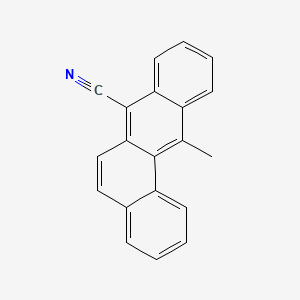

![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
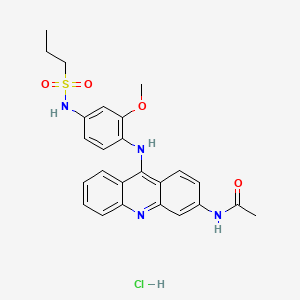
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
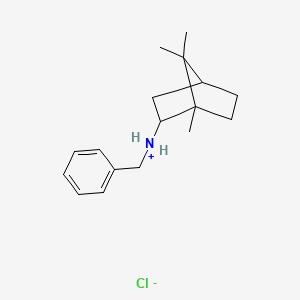

![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
